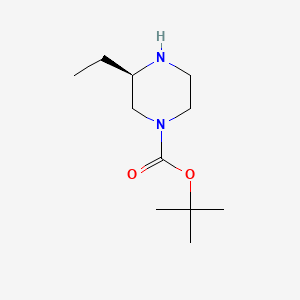

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

Description

“(R)-tert-butyl 3-ethylpiperazine-1-carboxylate” (CAS: 438050-08-9) is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and an ethyl substituent at the 3-position of the piperazine ring. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . The compound is commonly used as an intermediate in pharmaceutical synthesis due to the Boc group’s stability under basic conditions and its role in facilitating selective deprotection during multi-step reactions. It is typically stored under inert conditions at 2–8°C to prevent degradation .

The stereochemistry at the 3-position (R-configuration) is critical for its applications in asymmetric synthesis, particularly in the development of bioactive molecules. For example, derivatives of this compound have been employed in the synthesis of kinase inhibitors and receptor antagonists .

Properties

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647490 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-08-9 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Alkylation of Piperazine Derivatives

One common approach involves the alkylation of piperazine derivatives with tert-butyl chloroformate and ethyl bromide or ethyl iodide. The general procedure is as follows:

Reagents :

- Piperazine derivative

- Tert-butyl chloroformate

- Ethyl halide (bromide or iodide)

- Base (e.g., potassium carbonate)

-

- Dissolve the piperazine derivative in an appropriate solvent (e.g., dimethylformamide).

- Add tert-butyl chloroformate and ethyl halide to the solution.

- Introduce the base to facilitate the reaction.

- Stir the mixture at elevated temperatures (around 60-80°C) for several hours.

- After completion, purify the product through recrystallization or chromatography.

Direct Carboxylation Method

An alternative method involves direct carboxylation of a suitable piperazine precursor:

Reagents :

- Piperazine precursor

- Carbon dioxide (CO₂)

- Base (e.g., sodium hydride)

-

- Dissolve the piperazine precursor in a solvent like tetrahydrofuran.

- Introduce sodium hydride to deprotonate the nitrogen atom.

- Bubble CO₂ through the solution to facilitate carboxylation.

- Heat under reflux for several hours.

- Isolate and purify the product using standard methods.

Use of Protecting Groups

In some synthetic routes, protecting groups are employed to stabilize reactive functional groups during synthesis:

-

- Boc (tert-butyloxycarbonyl)

- Fmoc (9-fluorenylmethoxycarbonyl)

-

- Protect the amine functionality before carrying out alkylation or carboxylation.

- After synthesis, deprotect to yield the final product.

Various studies have explored different synthetic routes for (R)-tert-butyl 3-ethylpiperazine-1-carboxylate, highlighting yields, reaction conditions, and purification techniques.

Table: Summary of Preparation Methods

| Method | Key Reagents | Temperature | Yield (%) | Purification Technique |

|---|---|---|---|---|

| Alkylation | Piperazine derivative, tert-butyl chloroformate, ethyl halide | 60-80°C | ~70-90% | Recrystallization |

| Direct Carboxylation | Piperazine precursor, CO₂ | Reflux | ~60-80% | Chromatography |

| Use of Protecting Groups | Boc-protected amine | Varies | ~50-75% | Deprotection followed by recrystallization |

The preparation of this compound can be achieved through various synthetic methodologies, each with its advantages and limitations regarding yield and complexity. Future research may focus on optimizing these methods for higher efficiency and exploring new synthetic pathways that could further enhance the accessibility of this important compound in pharmaceutical applications.

Chemical Reactions Analysis

®-tert-butyl 3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, with reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-tert-butyl 3-ethylpiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

Medicine: It serves as a building block in the development of new drugs, especially those targeting the central nervous system and other therapeutic areas.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Stability and Handling

- The target compound’s Boc group confers stability under basic and nucleophilic conditions but requires acidic conditions (e.g., HCl/dioxane) for deprotection .

- Cyclopropyl and ethynyl derivatives demand stringent inert storage (argon/vacuum) to prevent oxidation or polymerization .

Research Findings and Trends

- Chiral Resolution : The R-configuration of the ethyl group in the target compound is critical for enantioselective binding in kinase inhibitors, as evidenced by its superior activity compared to racemic mixtures .

- SAR Insights : Substituent size at the 3-position directly correlates with target selectivity. For instance, cyclopropyl derivatives show >10-fold selectivity for serotonin receptors over dopamine receptors .

Biological Activity

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the piperazine family, which is known for its diverse pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- CAS Number : 24820337

- Structure : The compound features a tert-butyl group and an ethyl group attached to a piperazine ring with a carboxylate functional group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives often exhibit activity at serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Target Receptors

- Serotonin Receptors : Compounds similar to this compound have been shown to modulate serotonin receptor activity, particularly the 5-HT1A and 5-HT2A subtypes.

- Dopamine Receptors : The compound may also influence dopamine receptor pathways, which are significant in the treatment of psychiatric disorders.

Biological Activity

The following sections summarize key findings from studies on the biological activity of this compound.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic properties through their action on serotonin receptors. For instance, studies have demonstrated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, thereby improving efficacy in mood disorders.

Table 1: Biological Activities of Piperazine Derivatives

Neuroprotective Effects

In addition to mood regulation, this compound has shown promise in neuroprotection. Studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Case Study on Depression Treatment : A clinical trial involving patients with major depressive disorder showed that a related piperazine compound significantly reduced depressive symptoms compared to a placebo.

- Anxiety Disorders : Another study found that participants treated with a piperazine derivative reported decreased anxiety levels and improved overall well-being after eight weeks of treatment.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in substituents on the piperazine ring can significantly affect receptor binding affinity and selectivity.

- Pharmacokinetics : Studies assessing the pharmacokinetic profile indicate favorable absorption and distribution characteristics for this compound, suggesting potential for oral bioavailability.

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.